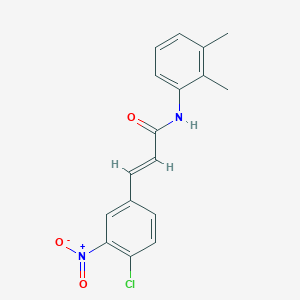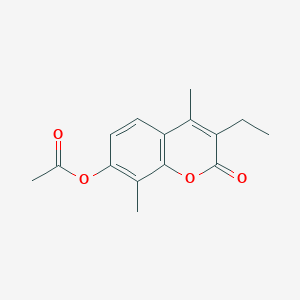
3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)acrylamide, commonly known as CNPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CNPA is a versatile chemical compound that has been widely used in various scientific research applications, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
CNPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, CNPA reduces the production of prostaglandins, which are responsible for causing pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CNPA possesses excellent selectivity towards COX-2, which makes it a promising candidate for the development of drugs with fewer side effects. Additionally, CNPA has been found to exhibit good oral bioavailability, making it a suitable candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNPA has several advantages that make it an attractive compound for use in laboratory experiments. It is readily available, easy to synthesize, and exhibits excellent stability. However, CNPA also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of CNPA in scientific research. One promising area is the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. Additionally, CNPA could be used in material science applications, such as the development of new polymers and coatings. Further research is needed to fully explore the potential applications of CNPA in these areas.
In conclusion, CNPA is a versatile chemical compound that has gained significant attention in the scientific community due to its unique properties. It has been extensively studied for its potential use in medicinal chemistry and material science applications. CNPA exhibits excellent selectivity towards COX-2 and has good oral bioavailability, making it a promising candidate for drug development. Further research is needed to fully explore the potential applications of CNPA in these areas.
Métodos De Síntesis
The synthesis of CNPA involves the reaction of 4-chloro-3-nitroaniline and 2,3-dimethylphenylacrylic acid in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent, resulting in the formation of CNPA.
Aplicaciones Científicas De Investigación
CNPA has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis, cancer, and neuropathic pain.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-4-3-5-15(12(11)2)19-17(21)9-7-13-6-8-14(18)16(10-13)20(22)23/h3-10H,1-2H3,(H,19,21)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUOBCUDCMYSQQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)
![ethyl 4-[3-(4-morpholinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5699358.png)




![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)


![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)

![N-[2-(aminocarbonyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5699440.png)